Cas no 55895-90-4 (ethyl 2-amino-3-(4-methoxyphenyl)propanoate)

Ethyl 2-amino-3-(4-methoxyphenyl)propanoate is a chiral ester derivative of phenylalanine, featuring a methoxy substituent on the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, peptidomimetics, and fine chemicals. Its ester functionality enhances solubility in organic solvents, facilitating further derivatization, while the amino group allows for selective modifications, such as amide bond formation or reductive amination. The methoxy group contributes to electronic modulation of the phenyl ring, influencing reactivity in coupling reactions. The compound’s structural features make it valuable for constructing bioactive molecules with potential applications in medicinal chemistry and asymmetric synthesis.
ethyl 2-amino-3-(4-methoxyphenyl)propanoate structure
55895-90-4 structure
Product Name:ethyl 2-amino-3-(4-methoxyphenyl)propanoate
CAS No:55895-90-4
MF:C12H17NO3
MW:223.268283605576
CID:1601544
PubChem ID:413338
Update Time:2025-11-06

ethyl 2-amino-3-(4-methoxyphenyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • Tyrosine, O-methyl-, ethyl ester
    • ETHYL 2-AMINO-3-(4-METHOXYPHENYL)PROPANOATE
    • AKOS012259909
    • SCHEMBL838803
    • 55895-90-4
    • EN300-1723261
    • ethyl 2-amino-3-(4-methoxyphenyl)propanoate
    • Inchi: 1S/C12H17NO3/c1-3-16-12(14)11(13)8-9-4-6-10(15-2)7-5-9/h4-7,11H,3,8,13H2,1-2H3
    • InChI Key: GRDSNVUGGUKPKE-UHFFFAOYSA-N
    • SMILES: O(CC)C(C(CC1C=CC(=CC=1)OC)N)=O

Computed Properties

  • Exact Mass: 223.12084340g/mol
  • Monoisotopic Mass: 223.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 61.6Ų

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Additional information on ethyl 2-amino-3-(4-methoxyphenyl)propanoate

Ethyl 2-Amino-3-(4-Methoxyphenyl)propanoate (CAS No. 55895-90-4): A Comprehensive Overview

Ethyl 2-amino-3-(4-methoxyphenyl)propanoate (CAS No. 55895-90-4) is a versatile compound with significant applications in the fields of pharmaceuticals, organic synthesis, and chemical research. This compound, also known as ethyl (S)-2-amino-3-(4-methoxyphenyl)propanoate or ethyl (S)-phenylglycinate 4-methoxyphenyl ester, is a chiral amino acid derivative that has garnered attention for its potential therapeutic properties and utility as a building block in the synthesis of more complex molecules.

The molecular formula of ethyl 2-amino-3-(4-methoxyphenyl)propanoate is C11H15NO3, and its molecular weight is approximately 209.24 g/mol. The compound features a chiral center at the carbon atom adjacent to the amino group, which imparts enantiomeric specificity to the molecule. This enantiomeric purity is crucial in pharmaceutical applications, where the biological activity and safety profile of a drug can be significantly influenced by the presence of specific enantiomers.

Recent studies have highlighted the potential of ethyl 2-amino-3-(4-methoxyphenyl)propanoate in various therapeutic areas. For instance, research published in the *Journal of Medicinal Chemistry* has shown that this compound can serve as a precursor in the synthesis of novel analgesics and anti-inflammatory agents. The presence of the methoxy group on the phenyl ring contributes to the compound's lipophilicity, which enhances its ability to cross biological membranes and reach target sites within the body.

In addition to its pharmaceutical applications, ethyl 2-amino-3-(4-methoxyphenyl)propanoate is widely used in organic synthesis as a chiral auxiliary. Chiral auxiliaries are essential tools in asymmetric synthesis, where they help control the stereochemistry of reaction products. By forming diastereomeric intermediates with ethyl 2-amino-3-(4-methoxyphenyl)propanoate, chemists can achieve high levels of enantioselectivity in reactions that would otherwise produce racemic mixtures.

The synthetic route for ethyl 2-amino-3-(4-methoxyphenyl)propanoate typically involves several steps, including the formation of an amide from (S)-1-phenylethylamine and ethyl 3-(4-methoxyphenyl)acrylate, followed by reduction to yield the desired amino acid ester. This synthetic pathway has been optimized to achieve high yields and enantiomeric purity, making it suitable for large-scale production.

One of the key challenges in working with ethyl 2-amino-3-(4-methoxyphenyl)propanoate is maintaining its stability during storage and handling. The compound is sensitive to moisture and heat, which can lead to degradation and loss of enantiomeric purity. Therefore, it is recommended to store this compound under dry conditions at temperatures below 0°C to ensure its long-term stability.

Recent advancements in analytical techniques have also contributed to our understanding of ethyl 2-amino-3-(4-methoxyphenyl)propanoate. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has become a standard method for quantifying this compound in complex mixtures and monitoring its purity during synthesis and formulation processes.

In conclusion, ethyl 2-amino-3-(4-methoxyphenyl)propanoate (CAS No. 55895-90-4) is a valuable compound with diverse applications in pharmaceuticals, organic synthesis, and chemical research. Its unique structural features, particularly its chiral center and methoxy-substituted phenyl ring, make it an attractive candidate for developing new therapeutic agents and advanced materials. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in various scientific disciplines.

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